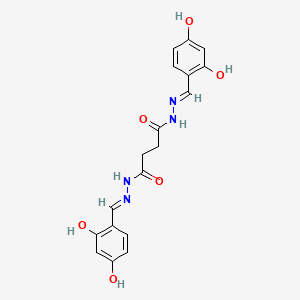
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and nitrogen atoms within a cyclic framework, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves multiple steps and specific reaction conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This exothermic reaction proceeds at temperatures above ambient conditions . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry studies, particularly in the formation of metal complexesAdditionally, it is studied for its potential use in industrial processes, such as catalysis and material science .
Mechanism of Action
The mechanism of action of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves its ability to interact with metal ions and other molecules through coordination bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or molecules it interacts with. For example, in drug delivery systems, it may facilitate the transport of metal-based drugs to specific targets within the body .
Comparison with Similar Compounds
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione can be compared with other similar compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. These compounds share similar cyclic structures with multiple oxygen and nitrogen atoms but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of atoms and its ability to form stable complexes with a wide range of metal ions .
Properties
Molecular Formula |
C14H28N4O4S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,9,17,20-tetraoxa-4,6,12,14-tetrazacyclodocosane-5,13-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-6-2-16-14(24)18-4-8-21-10-12-22-11-9-20-7-3-17-13/h1-12H2,(H2,15,17,23)(H2,16,18,24) |
InChI Key |
RHQGMBHPBDHWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
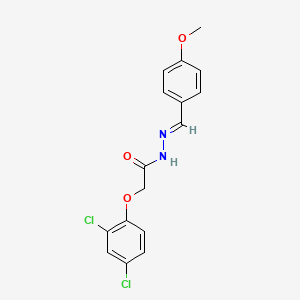
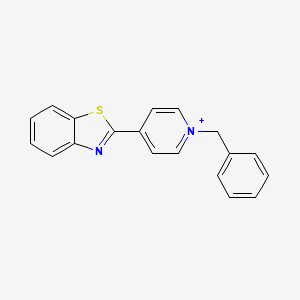
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

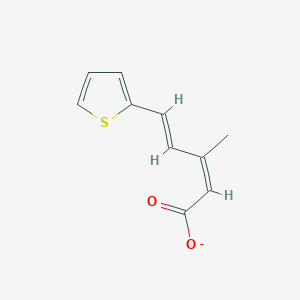
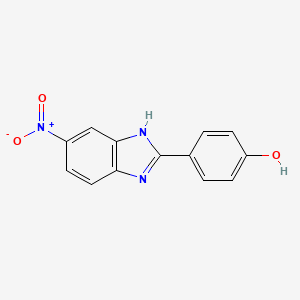
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
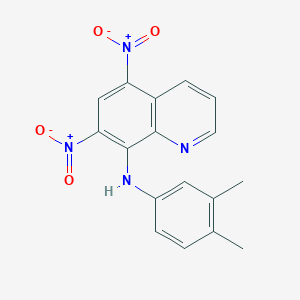
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
